4-Hydroxypyridazine

Descripción general

Descripción

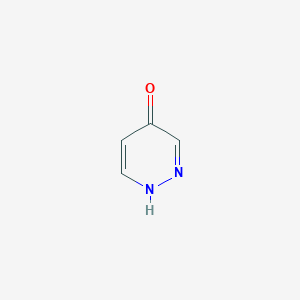

4-Hydroxypyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms and a hydroxyl group at the fourth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxypyridazine can be synthesized through several methods. One common approach involves the oxidation of pyridazine ammonia using oxidizing agents such as hydrogen peroxide or silver oxide . Another method includes the cyclization of appropriate precursors under specific reaction conditions .

Industrial Production Methods: Industrial preparation of this compound often involves multi-step processes starting from readily available raw materials. For instance, 3,6-dichloropyridazine can be chlorinated to form 3,4,6-trichloropyridazine, which is then converted to 3,6-dichloro-4-hydroxypyridazine. This intermediate is further processed to yield this compound .

Análisis De Reacciones Químicas

Hydroxylation and Ring-Opening Reactions

4-Hydroxypyridine (4HP) undergoes hydroxylation via a flavin-dependent monooxygenase (KpiA) in Arthrobacter sp. IN13 to form 3,4-dihydroxypyridine (34DHP) . This reaction consumes 1 mol of O₂ and NAD(P)H, as observed in Agrobacterium sp. extracts .

Key steps :

-

Enzyme specificity : KpiA is substrate-specific for 4HP and requires FAD as a cofactor .

-

Product isolation : 34DHP is isolated via reverse-phase chromatography and confirmed by HPLC-MS and NMR .

| Reaction Step | Enzyme/Catalyst | Product | Conditions |

|---|---|---|---|

| Hydroxylation of 4HP | KpiA monooxygenase | 3,4-Dihydroxypyridine | 30°C, pH 7.5, NADH |

| Oxidative ring-opening | KpiC amidohydrolase | 3-(N-formyl)formiminopyruvate | Aqueous buffer |

| Hydrolysis | KpiB hydrolase | 3-Formylpyruvate | 30°C, neutral pH |

Synthetic Pathways for 4-Hydroxypyridine Derivatives

The WO2011161612A1 patent outlines a scalable synthesis for substituted 4-hydroxypyridines :

-

Cyclization : Reacting 1,3-diketones with ammonia forms 4-hydroxypyranones.

-

Chlorination : Treatment with thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) converts 4-hydroxypyridines to 4-chloropyridines .

Example reaction :

Optimized conditions :

-

Chlorination: Bulk or solvent-mediated (e.g., dichloromethane).

Biodegradation Pathway

The catabolism of 4HP in Arthrobacter sp. IN13 involves:

-

Inducible enzymes : Three proteins (52 kDa, 42 kDa, 30 kDa) are upregulated during 4HP metabolism .

-

Degradation products : Formate, pyruvate, and NH₃ are terminal metabolites .

Critical inhibitors :

Analytical Characterization

Aplicaciones Científicas De Investigación

Metabolic Pathways and Biodegradation

4-Hydroxypyridazine is involved in several metabolic pathways, particularly in microorganisms capable of utilizing it as a carbon source. For instance, Arthrobacter sp. IN13 has been shown to metabolize 4-hydroxypyridine (4HP), a related compound, through an inducible catabolic pathway. This pathway involves the hydroxylation of 4HP, catalyzed by flavin-dependent monooxygenases, leading to the production of 3,4-dihydroxypyridine (34DHP) as an intermediate product . The identification and characterization of genes associated with this pathway have implications for bioremediation strategies and microbial ecology.

Antioxidant Properties

Research has indicated that derivatives of this compound exhibit significant antioxidant activity. A study demonstrated that ortho-hydroxypyridine-4-ones derived from this compound showed strong radical scavenging abilities and iron-chelating properties. These characteristics suggest potential applications in pharmaceuticals and food preservation .

Corrosion Inhibition

This compound has been identified as an effective green corrosion inhibitor for low-carbon steel. Its environmental compatibility and low toxicity make it a preferable alternative to traditional inhibitors. Studies have shown that its effectiveness can be enhanced when combined with halogen ions, which improve its protective properties against corrosion in acidic environments .

Biomarker for Environmental Monitoring

The compound has also been proposed as a biomarker for assessing environmental changes such as ocean acidification. Its presence in marine ecosystems can indicate shifts in chemical conditions, thereby serving as an important tool for environmental monitoring .

Synthesis Processes

The synthesis of this compound derivatives is economically viable and can be performed using readily available starting materials. The multistep synthetic processes involve reactions such as N-acylation and intramolecular aldol condensation, yielding high quantities of substituted 4-hydroxypyridines . This versatility makes it valuable in the production of agrochemicals and pharmaceuticals.

Agricultural Uses

Certain derivatives of this compound have been explored for their potential as herbicides and allelochemicals. Their ability to influence plant growth and development could lead to novel applications in sustainable agriculture practices .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Hydroxypyridazine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For instance, some derivatives inhibit calcium ion influx, which is crucial for platelet aggregation .

Comparación Con Compuestos Similares

Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.

Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.

Pyrimidine and Pyrazine: Other diazines with nitrogen atoms in different positions.

Uniqueness: 4-Hydroxypyridazine is unique due to the presence of the hydroxyl group at the fourth position, which imparts distinct chemical reactivity and biological properties.

Actividad Biológica

4-Hydroxypyridazine is a compound of significant interest in various fields, including biochemistry, pharmacology, and environmental science. Its biological activity encompasses a range of effects, particularly in microbial metabolism, antioxidant properties, and potential anticancer applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant studies and data.

1. Microbial Metabolism

Recent studies have highlighted the role of soil bacteria in the degradation of 4-hydroxypyridine (4-HP), which is closely related to this compound. For instance, Arthrobacter sp. IN13 has been shown to utilize 4-HP as a sole carbon source, demonstrating a specific catabolic pathway involving several enzymes:

- KpiA : A flavin-dependent monooxygenase that catalyzes the initial hydroxylation of 4-HP to form 3,4-dihydroxypyridine (3,4-DHP).

- KpiB : A hydrolase that converts intermediate products into simpler metabolites such as ammonia and pyruvate.

- KpiC : A hypothetical amidohydrolase involved in the oxidative ring-opening of 3,4-DHP.

The metabolic pathway elucidated in this study indicates that the degradation process is inducible and involves specific proteins that are upregulated in the presence of 4-HP .

2. Antioxidant Activity

This compound and its derivatives have been evaluated for antioxidant properties. A series of ortho-hydroxypyridine-4-ones were synthesized and tested for their ability to scavenge free radicals. The results indicated that certain derivatives exhibited significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related damage .

3. Anticancer Potential

Emerging research has pointed towards the anticancer potential of compounds related to this compound. For example, novel pyridine-bearing compounds have shown cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer). These compounds demonstrated moderate to strong cytotoxic effects compared to standard anticancer drugs like doxorubicin .

Case Study: Biodegradation Pathway Analysis

A detailed case study examined the biodegradation pathway of 4-hydroxypyridine by Arthrobacter sp. IN13. Researchers employed biochemical assays and genetic analysis to identify key enzymes involved in the catabolism of this compound. The study concluded that understanding these pathways could lead to bioremediation strategies for environmental cleanup involving nitrogenous heterocycles .

Case Study: Antioxidant Efficacy

In another case study focusing on the antioxidant properties of ortho-hydroxypyridine derivatives, researchers conducted a series of assays to evaluate their effectiveness as radical scavengers. The findings suggested that these compounds could be developed into therapeutic agents for diseases associated with oxidative stress .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVUTJZQFZBIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902473 | |

| Record name | NoName_1717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20733-10-2 | |

| Record name | pyridazin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.